molecular formula C14H16N2O3S B2719709 Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 361150-39-2

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2719709
CAS No.: 361150-39-2
M. Wt: 292.35
InChI Key: JEXCYIQQWFDBKF-UHFFFAOYSA-N
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Description

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have shown significant biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes a sulfanyl group and a carboxylate ester, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the butyl group, the oxo group, and the sulfanyl group. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Industrial methods also focus on optimizing reaction conditions to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazoline core can interact with various enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate: shares similarities with other quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the butyl group enhances its lipophilicity, the oxo group provides sites for further chemical modification, and the sulfanyl group allows for covalent interactions with biological targets. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-butyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-4-7-16-12(17)10-6-5-9(13(18)19-2)8-11(10)15-14(16)20/h5-6,8H,3-4,7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXCYIQQWFDBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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